molecular formula C11H10ClN3OS B501057 3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 165682-58-6

3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B501057
CAS No.: 165682-58-6
M. Wt: 267.74g/mol
InChI Key: UEUGQMVDIYFEPA-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one (CAS 165682-58-6) is a high-purity chemical reagent with a molecular formula of C11H10ClN3OS and a molecular weight of 267.74 g/mol . As a derivative of the 1,2,4-triazine heterocycle, this compound is of significant interest in medicinal chemistry research. The 1,2,4-triazole and 1,2,4-triazine scaffolds are recognized as privileged structures in drug discovery due to their ability to interact with diverse biological targets through hydrogen bonding and other molecular interactions . These heterocyclic systems are found in a wide array of therapeutic agents, including antifungals, antibacterials, anticonvulsants, and anticancer drugs, highlighting their broad research utility . The specific structural features of this compound—including the chlorobenzylsulfanyl group and the triazinone core—make it a valuable intermediate for the synthesis of novel compounds and for probing biochemical mechanisms. It is strictly for use in laboratory research settings. Proper safety protocols must be followed during handling; this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUGQMVDIYFEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Triazinone Ring Formation

The foundational step in synthesizing 3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one involves constructing the 1,2,4-triazin-5(4H)-one scaffold. Cyclocondensation reactions between thiosemicarbazide and β-keto esters or diketones are widely employed. For example, reacting ethyl acetoacetate with thiosemicarbazide under acidic conditions yields 6-methyl-1,2,4-triazin-5(4H)-one as an intermediate .

Reaction Conditions:

  • Solvent: Ethanol or water

  • Catalyst: HCl or acetic acid

  • Temperature: Reflux (80–100°C)

  • Time: 6–8 hours

This step achieves ~85% yield in aqueous media under microwave irradiation, reducing reaction time to 3–6 minutes . The use of microwaves enhances reaction efficiency by promoting uniform heating and minimizing side reactions.

Introduction of the Sulfanyl Group

The sulfanyl moiety at position 3 is introduced via nucleophilic substitution or thioetherification. A common strategy involves reacting the triazinone intermediate with 4-chlorobenzyl chloride in the presence of a base to deprotonate the thiol group .

Procedure:

  • Deprotonation: Treat 6-methyl-1,2,4-triazin-5(4H)-one with NaOH or K₂CO₃ in anhydrous ethanol .

  • Alkylation: Add 4-chlorobenzyl chloride dropwise at 0–5°C to minimize disulfide formation.

  • Workup: Quench with ice-water, extract with dichloromethane, and purify via recrystallization .

Optimization Notes:

  • Base Selection: Potassium carbonate improves solubility and reduces side reactions compared to stronger bases .

  • Solvent: Polar aprotic solvents like DMF enhance reactivity but require careful temperature control.

Recent advances utilize microwave irradiation to combine triazinone formation and sulfanyl group introduction in a single step. This method simplifies purification and improves yields (up to 90%) .

Protocol:

  • Mix ethyl acetoacetate (1.0 equiv), thiosemicarbazide (1.1 equiv), and 4-chlorobenzyl chloride (1.2 equiv) in water.

  • Irradiate at 150 W for 5 minutes.

  • Acidify with acetic acid to precipitate the product .

Advantages:

  • Eco-Friendly: Water as a solvent reduces environmental impact.

  • Scalability: Compatible with continuous flow reactors for gram-scale production.

Industrial-Scale Synthesis

For large-scale manufacturing, automated reactors ensure consistency and safety. Key parameters include:

ParameterOptimal ValuePurpose
Temperature50–60°CBalances reaction rate and safety
Pressure1–2 atmPrevents solvent evaporation
Residence Time30–45 minutesMaximizes conversion
CatalystHeterogeneous NiFacilitates thioetherification

Process Flow:

  • Continuous feed of reactants into a packed-bed reactor.

  • In-line NMR monitoring for real-time quality control.

  • Crystallization via antisolvent addition (e.g., hexane).

Mechanistic Insights and Challenges

Key Reaction Pathways:

  • Cyclocondensation: Nucleophilic attack of the thiosemicarbazide amino group on the carbonyl carbon of ethyl acetoacetate, followed by dehydration .

  • Alkylation: SN2 displacement where the triazinone thiolate attacks the electrophilic carbon of 4-chlorobenzyl chloride.

Challenges:

  • Oxidation Sensitivity: The sulfanyl group oxidizes to sulfoxide if exposed to air, necessitating inert atmospheres.

  • Regioselectivity: Competing reactions at N1 vs. N2 of the triazinone require careful base selection to direct substitution to position 3 .

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityEnvironmental Impact
Conventional75–806–8 hoursModerateHigh (organic waste)
Microwave-Assisted85–905–10 minutesHighLow
Industrial88–9230–45 minutesVery HighModerate

Microwave methods excel in academic settings, while industrial processes prioritize throughput and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazinone Core

The biological and physicochemical properties of triazinones are highly sensitive to substituent type and position. Below is a comparative analysis of key analogs:

Key Observations:
  • Substituent Position : The 4-chlorobenzylsulfanyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to smaller groups like methylthio (metribuzin) or allylsulfanyl (D1). This likely enhances binding affinity in hydrophobic environments .
  • Biological Activity: Metamitron and metribuzin exhibit herbicidal activity due to amino and alkyl/aryl substituents at positions 4 and 6, which stabilize interactions with plant photosynthetic proteins . In contrast, the 4-chlorobenzylsulfanyl group may favor non-agricultural applications, such as enzyme inhibition (e.g., 11β-HSD1) .
  • Reactivity : The 4-chlorobenzylsulfanyl group increases resistance to nucleophilic attack compared to analogs with thiol (-SH) or hydroxyl (-OH) groups, which undergo rearrangement or oxidation more readily (e.g., D1 in and Scheme 30 in ) .

Physicochemical Properties

  • Solubility : The 4-chlorobenzyl group reduces water solubility compared to metamitron (log P ~1.5 vs. ~0.8), favoring organic solvents. This property aligns with its use in synthetic intermediates rather than direct agrochemical formulations .
  • Stability: Hydration equilibrium constants (Kh) for triazinones depend on substituents. For example, 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one has Kh >1.0 in 30% acetonitrile, indicating greater hydration resistance than compounds with electron-donating groups .

Biological Activity

3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C21_{21}H21_{21}ClN4_{4}OS
  • Molecular Weight : 412.94 g/mol
  • CAS Number : 338775-69-2

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that triazine derivatives possess significant antimicrobial properties. The presence of the chlorobenzyl group may enhance its interaction with microbial targets.
  • Anticancer Activity : Initial research indicates that this compound may induce apoptosis in cancer cell lines. The mechanism of action appears to involve the disruption of cellular signaling pathways related to cancer proliferation.

Antimicrobial Activity

Research indicates that triazine derivatives can inhibit the growth of various bacterial strains. A study conducted by Morais et al. demonstrated that compounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria. The specific mechanism involves interference with bacterial cell wall synthesis and protein function.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma). The compound's IC50_{50} values were reported as follows:

Cell LineIC50_{50} (µM)
MCF-725.72 ± 3.95
U8745.2 ± 13.0

Flow cytometry analysis revealed that the compound promotes apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

The proposed mechanism of action for the anticancer activity includes:

  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Inhibition of Cell Proliferation : Disruption of cell cycle progression at the G1/S checkpoint.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various triazine derivatives, including this compound against standard bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Anticancer Properties

In a preclinical trial involving tumor-bearing mice, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups:

Treatment GroupTumor Volume Reduction (%)
Control-
Compound Treatment60

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